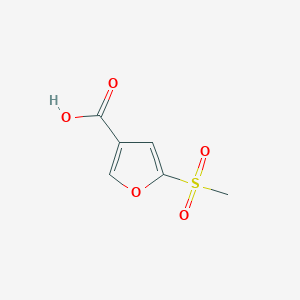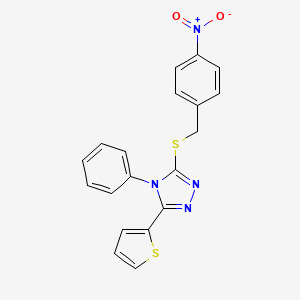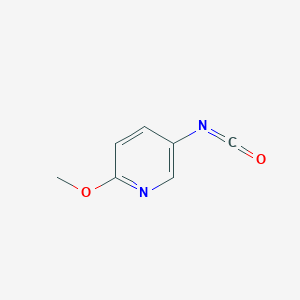![molecular formula C25H29ClN4O3 B2766018 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1351648-54-8](/img/structure/B2766018.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Clinical Candidate Identification
A study by Shibuya et al. (2018) describes the identification of a clinical candidate, K-604, which exhibits potent inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound is highlighted for its aqueous solubility, significant improvement in oral absorption, and potential usefulness for treating diseases involving ACAT-1 overexpression, showcasing the therapeutic potential of structurally related compounds Discovery of Clinical Candidate K-604.
Antihistamine Applications
Cetirizine, a piperazine antihistamine, is extensively studied for its efficacy in treating urticaria and allergic rhinitis. As a selective H1 histamine receptor antagonist, it represents the therapeutic applications of piperazine derivatives in allergy treatments. This showcases the relevance of structurally similar compounds in addressing allergic conditions Cetirizine: A Piperazine Antihistamine.
Synthesis and Evaluation for Antidepressant and Anxiolytic Effects
A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair test and for anxiolytic activities using the plus maze method. This research demonstrates the potential psychiatric applications of piperazine derivatives Design, Synthesis, and Pharmacological Evaluation.
Antibacterial and Antifungal Activities
Patel and Agravat (2007) synthesized new pyridine derivatives with piperazine components, highlighting their antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents, pointing towards their broad applicability in addressing infectious diseases Synthesis and Microbial Studies.
Bioactive Metabolites from Marine Actinobacteria
Research on Streptomyces sp. KMM 7210 led to the isolation of bioactive metabolites, including compounds structurally related to piperazine, demonstrating cytotoxic activities. This study emphasizes the exploration of natural sources for structurally diverse and biologically active compounds, contributing to drug discovery and development Bioactive Metabolites of Marine Actinobacterium.
Propriétés
IUPAC Name |
N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3.ClH/c1-19-17-23(27-32-19)25(31)29-15-13-28(14-16-29)12-11-26-24(30)18-20-7-9-22(10-8-20)21-5-3-2-4-6-21;/h2-10,17H,11-16,18H2,1H3,(H,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGDOSNANMLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)



![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)


![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)